molecular formula C20H20N8O B6475699 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2640971-80-6

2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6475699
CAS No.: 2640971-80-6
M. Wt: 388.4 g/mol
InChI Key: YHFNKUASNISLBD-UHFFFAOYSA-N
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Description

The compound is a substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine . It’s part of a class of compounds that have been used in the treatment and prophylaxis of diseases, particularly cardiovascular and renal diseases .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of certain biological processes. For example, some compounds in this class have been shown to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage cells .

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic uses, particularly in the treatment of cardiovascular and renal diseases . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process.

Properties

IUPAC Name

2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c21-12-15-10-16-13-29-9-2-17(16)25-20(15)27-7-5-26(6-8-27)18-11-19(23-14-22-18)28-4-1-3-24-28/h1,3-4,10-11,14H,2,5-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFNKUASNISLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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